Methyl 4,6-dichloro-5-methylnicotinate
CAS No.:
Cat. No.: VC18316012
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7Cl2NO2 |
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Molecular Weight | 220.05 g/mol |
IUPAC Name | methyl 4,6-dichloro-5-methylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H7Cl2NO2/c1-4-6(9)5(8(12)13-2)3-11-7(4)10/h3H,1-2H3 |
Standard InChI Key | DMWFUFYCVMLRHQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)Cl |
Introduction
Chemical Structure and Nomenclature
Methyl 4,6-dichloro-5-methylnicotinate (IUPAC name: methyl 4,6-dichloro-5-methylpyridine-3-carboxylate) features a pyridine backbone with distinct substituents influencing its reactivity and physical characteristics. The molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.08 g/mol (inferred from the ethyl analog, Ethyl 4,6-dichloro-5-methylnicotinate ). Substitution patterns are critical:
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Chlorine atoms at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic aromatic substitution.
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The methyl group at position 5 introduces steric effects, potentially modulating reaction kinetics.
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The methyl ester at position 3 provides a site for hydrolysis or transesterification.
Table 1 compares this compound to its ethyl analog:
Synthesis and Manufacturing
The synthesis of methyl 4,6-dichloro-5-methylnicotinate is inferred from methods used for analogous compounds. A patent detailing the production of 6-methylnicotinic acid esters (US4579953A) provides a foundational framework . Key steps include:
Oxidation and Esterification
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Oxidation of 2-Methyl-5-Ethylpyridine:
The starting material, 2-methyl-5-ethylpyridine, is oxidized using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 140–225°C. This step introduces carboxyl groups, forming 6-methylnicotinic acid . -
Chlorination:
Subsequent chlorination (e.g., using PCl₅ or SOCl₂) introduces chlorine atoms at positions 4 and 6. Reaction conditions (temperature, stoichiometry) dictate regioselectivity. -
Esterification with Methanol:
The carboxylic acid intermediate reacts with methanol under acidic or enzymatic conditions to yield the methyl ester. The patent demonstrates that substituting ethanol with methanol produces the methyl analog in ~70% yield .
Process Optimization
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Nitric Acid Consumption: The patent reports using ≥3 moles of HNO₃ per mole of starting material to ensure complete oxidation .
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Distillation: Continuous removal of water and dilute nitric acid during reaction prevents side reactions, improving purity.
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Safety Considerations: Handling concentrated H₂SO₄ and HNO₃ requires stringent temperature control to avoid exothermic runaway reactions .
Physical and Chemical Properties
Physical Characteristics
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Boiling Point: Estimated at 112–115°C at 20 mmHg (extrapolated from methyl 6-methylnicotinate data ).
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Solubility: Likely low in water (due to chlorination) but soluble in organic solvents (e.g., ethanol, methylene chloride).
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Spectroscopic Data:
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IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester).
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NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ester methoxy (δ 3.8–4.0 ppm).
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Reactivity
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Nucleophilic Aromatic Substitution: Chlorine atoms at positions 4 and 6 are susceptible to displacement by amines or alkoxides.
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Ester Hydrolysis: Under basic conditions, the methyl ester hydrolyzes to 4,6-dichloro-5-methylnicotinic acid, a potential pharmaceutical intermediate.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structure aligns with nicotinic acid derivatives used in drug discovery. For example:
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Antimicrobial Agents: Chlorinated pyridines exhibit activity against Gram-positive bacteria.
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Kinase Inhibitors: The methyl ester may serve as a precursor for kinase-targeting molecules due to its electron-withdrawing groups.
Agrochemical Development
Chlorinated nicotinates are precursors to herbicides and insecticides. The methyl group enhances lipid solubility, improving membrane permeability in pesticidal formulations.
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